Structural Differentiation: C-16 Deethylation Distinguishes 16-Deethylindanomycin from the Prototypical Indanomycin (X-14547A)
16-Deethylindanomycin differs from the prototypical indanomycin (antibiotic X-14547A) by the absence of an ethyl substituent at the C-16 position of the pyrroloketoindane core scaffold [1]. Indanomycin contains an N-ethyl group on the pyrrole ring, whereas 16-deethylindanomycin bears a hydrogen atom at this position, a structural modification that reduces the molecular weight from 493.7 (indanomycin, C31H43NO4) to 465.6 (C29H39NO4) [2]. Both compounds are produced by Streptomyces species and share the pyrroloketoindane ionophore framework, but the deethylated variant represents a distinct chemotype within the indanomycin subclass [3].
| Evidence Dimension | Molecular structure — C-16 substituent on pyrroloketoindane core |
|---|---|
| Target Compound Data | Hydrogen atom at C-16; molecular weight = 465.6; molecular formula = C29H39NO4 |
| Comparator Or Baseline | Indanomycin (X-14547A): ethyl group at C-16; molecular weight = 493.7; molecular formula = C31H43NO4 |
| Quantified Difference | Absence of ethyl group reduces molecular weight by 28.1 Da (C2H5 deletion) |
| Conditions | Structural elucidation by NMR, mass spectrometry, and chemical degradation; Journal of Antibiotics, 1988 |
Why This Matters
This structural difference alters molecular conformation and may influence ion-binding cavity geometry, making 16-deethylindanomycin a structurally distinct tool compound for investigating structure-activity relationships within the indanomycin class.
- [1] Larsen SH, Boeck LD, Mertz FP, Paschal JW, Occolowitz JL. 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. J Antibiot (Tokyo). 1988;41(9):1170-1177. View Source
- [2] PubChem. Antibiotic X-14547A (Indanomycin) — Compound Summary. View Source
- [3] Bertin Bioreagent. Deethylindanomycin Technical Datasheet — Structural Characterization. View Source
